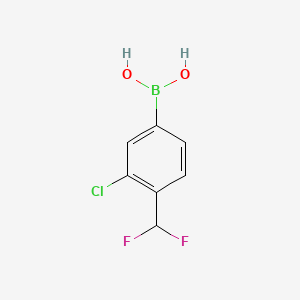
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid
描述
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and difluoromethyl groups on the phenyl ring enhances its reactivity and makes it a versatile building block in synthetic chemistry.
属性
分子式 |
C7H6BClF2O2 |
|---|---|
分子量 |
206.38 g/mol |
IUPAC 名称 |
[3-chloro-4-(difluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BClF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
InChI 键 |
NPUGJLHEUCLZRE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C(F)F)Cl)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(difluoromethyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(difluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This method is efficient and provides a high yield of the desired product. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chloro group.
科学研究应用
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (3-Chloro-4-(difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The presence of the chloro and difluoromethyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the coupling reaction.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
(3-Chloro-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both chloro and difluoromethyl groups, which provide a distinct electronic environment compared to similar compounds. This unique structure can lead to different reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


